![molecular formula C22H16N4O4 B2730888 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 906162-42-3](/img/structure/B2730888.png)
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
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Overview
Description
The compound is a derivative of 2-amino-3-nitrobenzoic acid, which is an important organic synthesis intermediate used in the preparation of various medicines, agricultural chemicals, and functional materials .
Synthesis Analysis
The synthesis of 2-amino-3-nitrobenzoic acid involves performing a Curtius rearrangement reaction on 3-nitrophthalic acid as a raw material . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Chemical Reactions Analysis
The chemical reactions involving 2-amino-3-nitrobenzoic acid could include its reaction with thiosemicarbazide to form various derivatives . The specific reactions involving “2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” would depend on the conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 2-amino-3-nitrobenzoic acid has a molecular weight of 200.58 .Scientific Research Applications
- The compound’s aromatic structure and nitro group make it an excellent candidate for fluorescent labeling. Researchers use it as a fluorescent probe to visualize cellular structures, protein localization, and intracellular processes. Its fluorescence properties allow for real-time monitoring and imaging in biological systems .
- PDT is a promising cancer treatment that involves light-activated compounds. Researchers have explored 2-amino-3-nitrobenzoyl chloride derivatives as potential photosensitizers. When exposed to light, these compounds generate reactive oxygen species, selectively damaging cancer cells. Their specificity minimizes harm to healthy tissues .
Fluorescent Probes and Imaging Agents
Photodynamic Therapy (PDT)
Future Directions
properties
IUPAC Name |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-8-2-1-3-9-15)17-11-4-5-12-25(17)20(19)21(27)14-7-6-10-16(13-14)26(29)30/h1-13H,23H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQKAHGFSJYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
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